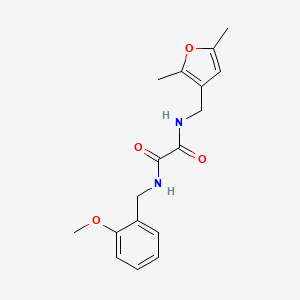

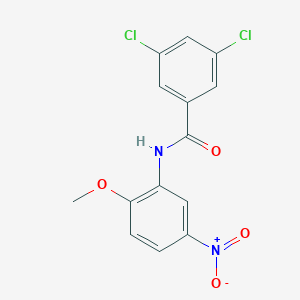

![molecular formula C21H22N2O3S B3016314 N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((1-丙基-1H-吲哚-3-基)硫代)乙酰胺 CAS No. 851412-16-3](/img/structure/B3016314.png)

N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((1-丙基-1H-吲哚-3-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic molecule that appears to be related to a class of compounds that include a benzothiazole moiety and an acetamide group. While the specific compound is not directly discussed in the provided papers, these papers do provide insights into similar compounds, which can help infer some of the properties and potential activities of the compound.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzothiazole or its derivatives with other chemical entities. For example, the synthesis of N-(benzo[d]thiazol-2-yl) acetamides was achieved by refluxing benzothiazoles with acetic acid . Similarly, other derivatives were synthesized by reacting 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with other reagents such as hydrazine hydrate, isatin, and Thioglycolic acid . These methods suggest that the synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide could also involve multi-step reactions starting with the appropriate benzothiazole derivative and incorporating the indole and acetamide functionalities through subsequent chemical transformations.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding and other intermolecular interactions. For instance, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, acting as a bridge to form three hydrogen bonds . The molecular structure is influenced by the nature of the substituents on the benzothiazole moiety, which can lead to different assembly patterns and hydrogen bonding interactions. The presence of an indole moiety in the compound of interest suggests potential for additional π-π interactions and hydrogen bonding, which could influence its molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole acetamide derivatives can be inferred from their interactions with other molecules. For example, the anti-HIV activity of certain N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives was evaluated using the MTT method, indicating that these compounds can interact with biological targets . The presence of an indole moiety in the compound of interest may also confer the ability to engage in various chemical reactions, particularly those relevant to biological systems, given the indole ring's prevalence in natural products and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives can be diverse, depending on their specific substituents and structure. The pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined using UV spectroscopic studies, indicating the acidic nature of these compounds . The photophysical properties, such as fluorescence and absorption, are also influenced by the molecular structure and the nature of the substituents . The antibacterial activity of some derivatives suggests that they possess properties that enable them to interact with bacterial cells . These insights suggest that the compound of interest may also exhibit unique physical and chemical properties that could be explored for various applications.

科学研究应用

抗菌和抗氧化剂

- N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((1-丙基-1H-吲哚-3-基)硫代)乙酰胺及其衍生物已被研究其抗菌活性。研究表明,一些衍生物对细菌和真菌表现出有效的活性,以及良好的抗氧化活性。这表明在对抗微生物感染和氧化应激相关疾病中具有潜在用途 (Naraboli & Biradar, 2017)。

抗菌剂

- 该化合物及其衍生物已显示出显着的抗菌活性。研究表明,这些化合物在对抗细菌感染方面可能是有效的,展示了它们在开发新的抗菌药物方面的潜力 (Ramalingam, Ramesh, & Sreenivasulu, 2019)。

在石油工业中的潜力

- 在石油工业中,N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((1-丙基-1H-吲哚-3-基)硫代)乙酰胺的衍生物已被探索作为基础油的抗氧化剂。这些化合物可以提高基础油的稳定性和寿命,这在各种工业应用中至关重要 (Basta et al., 2017)。

抗肿瘤活性

- 该化合物的某些衍生物已研究其抗肿瘤活性。研究表明在开发新的癌症治疗方面具有潜力,特别是在靶向特定肿瘤细胞系方面 (Yurttaş, Tay, & Demirayak, 2015)。

抗艾滋病毒剂

- 与 N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((1-丙基-1H-吲哚-3-基)硫代)乙酰胺 在结构上相似的化合物已显示出作为潜在抗艾滋病毒剂的有希望的结果。这项研究为开发新的艾滋病毒治疗方法开辟了道路 (Li et al., 2020)。

作用机制

Target of Action

Compounds with similar structures have been reported to modulate atp-binding cassette transporters . These transporters play a crucial role in cellular processes such as transmembrane transport of various substrates across extra and intracellular membranes.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (like atp-binding cassette transporters) and modulate their activity . This interaction could lead to changes in the transport of substrates across cellular membranes.

Biochemical Pathways

Given its potential modulation of atp-binding cassette transporters, it could impact pathways related to substrate transport across cellular membranes .

Result of Action

Modulation of atp-binding cassette transporters could potentially alter the transport of various substrates across cellular membranes, impacting cellular processes .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-propylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-2-9-23-12-20(16-5-3-4-6-17(16)23)27-13-21(24)22-11-15-7-8-18-19(10-15)26-14-25-18/h3-8,10,12H,2,9,11,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMKLQFMANTWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

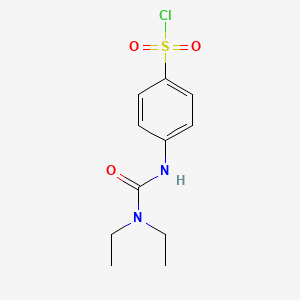

![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

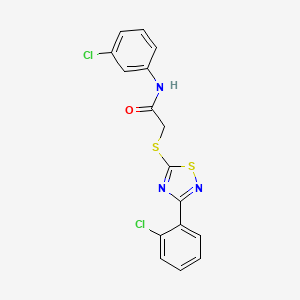

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

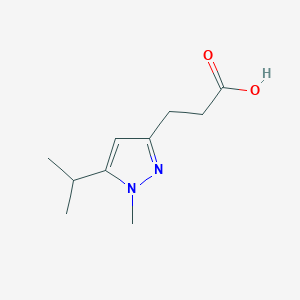

![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)

![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3016251.png)